![molecular formula C40H26N8 B093735 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine CAS No. 16834-13-2](/img/structure/B93735.png)
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine
Overview
Description
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is a type of porphyrin with the molecular formula C40H26N8 . It is a purple solid and has a molecular weight of 618.70 g/mol .
Synthesis Analysis
The synthesis of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine involves the reaction of Zn(OAc)2·2H2O and 5,10,15,20-tetra(4-pyridyl)porphyrin (H2TPyP) in DMF . This surfactant-assisted reaction leads to the formation of micro-scale three-dimensional coordination polymer particles (CPPs) . Another synthesis method involves the use of cationic derivatives .
Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is characterized by a circular hexametric cage structure cross-linked by a Zn–N axial coordination of the pyridyl ligands . X-Ray diffraction (XRD) analysis has been used to reveal this structure .
Chemical Reactions Analysis
The chemical reactions involving 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine are primarily associated with its coordination with zinc. The reaction of Zn(OAc)2·2H2O and 5,10,15,20-tetra(4-pyridyl)porphyrin (H2TPyP) in DMF leads to the formation of coordination polymeric particles .
Physical And Chemical Properties Analysis
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is a purple solid with a molecular weight of 618.70 g/mol . Its density is 1.3±0.1 g/cm3 . The compound has a molar refractivity of 181.3±0.3 cm3 .
Scientific Research Applications
Synthesis of Water-Soluble Porphyrins
This compound serves as a starting material for the synthesis of water-soluble porphyrins through N-alkylation . Water-soluble porphyrins have potential applications in photodynamic therapy, a treatment method used in oncology .
Synthesis of Surface Active Porphyrins
5,10,15,20-Tetra(4-pyridyl)porphyrin is used in the synthesis of surface active porphyrins . These porphyrins can be used to modify surfaces at the molecular level, which has applications in areas like catalysis, sensors, and nanotechnology .
Construction of Highly Organized Three-Dimensional Organic Micro-Structures
The surfactant-assisted synthetic route using this compound provides a promising method for the construction of highly organized three-dimensional organic micro-structures . These structures have potential applications in optoelectronics and molecular electronics .
Synthesis of Cationic Derivatives
5,10,15,20-Tetra(4-pyridyl)porphyrin is used in the synthesis of its cationic derivatives . These derivatives have potential applications in areas like photodynamic therapy, solar energy conversion, and catalysis .
Photodynamic Therapy
As mentioned above, this compound and its derivatives have potential applications in photodynamic therapy . Photodynamic therapy is a treatment method that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells .
Solar Energy Conversion
The cationic derivatives of 5,10,15,20-Tetra(4-pyridyl)porphyrin can be used in solar energy conversion . They can act as sensitizers in dye-sensitized solar cells, which are a type of thin film solar cell .
Catalysis
Both the compound itself and its cationic derivatives can be used in catalysis . They can act as catalysts in a variety of chemical reactions, including oxidation reactions .
Sensors
Surface active porphyrins synthesized from 5,10,15,20-Tetra(4-pyridyl)porphyrin can be used in sensors . They can be used to create molecular sensors that can detect specific molecules or ions .
Mechanism of Action
Target of Action
The primary target of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is the Zinc (Zn) ion . The compound forms a coordination complex with Zinc, where the Zinc ion is axially coordinated to the nitrogen atoms of the pyridyl ligands .
Mode of Action
The compound interacts with its target through a process known as coordination polymerization . In this process, the compound forms a circular hexametric cage structure cross-linked by a Zn–N axial coordination of the pyridyl ligands . This interaction results in the formation of micro-scale coordination polymer particles (CPPs) .
Result of Action
The formation of the coordination complex results in the creation of highly organized three-dimensional organic micro-structures . These structures exhibit stronger luminescence intensity over the individual porphyrin molecules , indicating potential applications in the field of photonics and optical materials.
Action Environment
The action of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine can be influenced by environmental factors such as temperature . For instance, different temperatures during the synthesis process can result in the formation of different shapes of CPPs
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45,48H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZSHSJERXNJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066121 | |
Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine | |
CAS RN |
16834-13-2 | |
Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016834132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of TPyP?
A1: TPyP has the molecular formula C40H26N8 and a molecular weight of 622.70 g/mol.
Q2: What are the key spectroscopic characteristics of TPyP?
A: TPyP exhibits characteristic absorption bands in the UV-vis region, including a strong Soret band around 420 nm and weaker Q bands between 500-700 nm. [] These bands are sensitive to metalation and aggregation state. []
Q3: How does TPyP interact with surfaces?
A: TPyP readily adsorbs onto various surfaces like gold [, ], silicon [], and ITO [], forming self-assembled monolayers (SAMs) driven by its pyridyl groups. The electrode potential can influence the ordering of TPyP molecules on the surface. [, ]
Q4: Does TPyP form different nanostructures?
A: Yes, TPyP forms a variety of nanostructures depending on the synthetic conditions. These include nanofibers [, , , ], nanospheres [, , , ], nanotubes [, ], nanorods [, , , ], and micro-scale structures like prisms and octahedra. [, ] Surfactant-assisted self-assembly is often used to control the morphology. [, , , , , ]
Q5: How does the central metal ion impact the morphology of TPyP assemblies?
A: The central metal ion plays a crucial role in determining the morphology of TPyP nanoassemblies. For example, in the presence of a surfactant, H2TPyP forms irregular aggregates, ZnTPyP assembles into short nanorods, and TiOTPyP organizes into long nanofibers. []
Q6: Can TPyP act as a photosensitizer?
A: Yes, TPyP and its metal complexes can act as photosensitizers in photodynamic therapy [, , , ] and photocatalytic applications. [, , ] For instance, ZnTPyP nanofibers exhibit enhanced photocatalytic activity compared to nanospheres for the degradation of Rhodamine B under visible light. []
Q7: Does the morphology of TPyP nanostructures influence their photocatalytic performance?
A: Yes, the morphology significantly impacts photocatalytic efficiency. ZnTPyP nanofibers, with their J-aggregate structure, demonstrate superior photocatalytic activity compared to spherical nanostructures due to facilitated electron transfer. []
Q8: Have computational methods been used to study TPyP?
A: Yes, density functional theory (DFT) calculations have been used to investigate the interaction of TPyP with metal atoms like copper, [] analyze charge transport pathways, [] and model excited state electron dynamics. []
Q9: Can computational methods predict the properties of TPyP-based materials?
A: DFT calculations have been used to study the optical limiting properties of TPyP-based metal-organic frameworks, confirming the role of interpenetrated structures in enhancing nonlinear optical performance. []
Q10: What are the potential applications of TPyP in sensing?
A: TPyP and its derivatives have been investigated for use in sensors. For example, a TPyP-modified ITO electrode was developed for the photoelectrochemical detection of nucleotides in water. [] Additionally, a FRET-based sensor utilizing CdTe quantum dots and TPyP was designed for the sensitive detection of organophosphorus pesticides. []
Q11: Can TPyP be used in the construction of metal-organic frameworks (MOFs)?
A: Yes, TPyP is a versatile building block for constructing porous MOFs. These MOFs have shown potential in applications such as photodynamic therapy [] and carbon dioxide capture. []
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